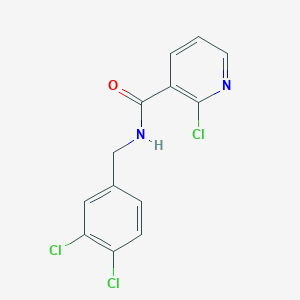
N3-(3,4-dichlorobenzyl)-2-chloronicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N3-(3,4-dichlorobenzyl)-2-chloronicotinamide, also known as CDB3 or CDB-3, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. CDB3 belongs to the class of nicotinamide adenine dinucleotide (NAD+) biosynthesis inhibitors and has been shown to exhibit promising results in various scientific research applications.
Mécanisme D'action
N3-(3,4-dichlorobenzyl)-2-chloronicotinamide inhibits the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is a key enzyme in the NAD+ biosynthesis pathway. NAMPT catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), which is a precursor of NAD+. Inhibition of NAMPT by N3-(3,4-dichlorobenzyl)-2-chloronicotinamide leads to a decrease in NAD+ levels, which in turn affects cellular metabolism and energy production.
Biochemical and Physiological Effects
N3-(3,4-dichlorobenzyl)-2-chloronicotinamide has been shown to exhibit various biochemical and physiological effects. Studies have shown that N3-(3,4-dichlorobenzyl)-2-chloronicotinamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N3-(3,4-dichlorobenzyl)-2-chloronicotinamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N3-(3,4-dichlorobenzyl)-2-chloronicotinamide has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N3-(3,4-dichlorobenzyl)-2-chloronicotinamide is its specificity towards NAMPT, which makes it a valuable tool for studying the NAD+ biosynthesis pathway. However, N3-(3,4-dichlorobenzyl)-2-chloronicotinamide has limitations in terms of its solubility and stability, which can affect its efficacy in lab experiments.
Orientations Futures
There are several future directions for research on N3-(3,4-dichlorobenzyl)-2-chloronicotinamide. One area of research is the development of more potent and stable NAMPT inhibitors based on the structure of N3-(3,4-dichlorobenzyl)-2-chloronicotinamide. Another area of research is the investigation of the therapeutic potential of N3-(3,4-dichlorobenzyl)-2-chloronicotinamide in various diseases such as cancer, diabetes, and neurodegenerative disorders. Furthermore, the role of NAD+ in aging and longevity is an area of research that could benefit from the use of N3-(3,4-dichlorobenzyl)-2-chloronicotinamide as a tool for studying the NAD+ biosynthesis pathway.
Conclusion
In conclusion, N3-(3,4-dichlorobenzyl)-2-chloronicotinamide is a promising chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. Its specificity towards NAMPT makes it a valuable tool for studying the NAD+ biosynthesis pathway, and its potential therapeutic applications in various diseases make it an exciting area of research for the future.
Méthodes De Synthèse
The synthesis of N3-(3,4-dichlorobenzyl)-2-chloronicotinamide involves the reaction of 3,4-dichlorobenzylamine with 2-chloronicotinoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N3-(3,4-dichlorobenzyl)-2-chloronicotinamide.
Applications De Recherche Scientifique
N3-(3,4-dichlorobenzyl)-2-chloronicotinamide has been extensively studied for its potential use in various scientific research applications. One of the major areas of research is its use as an NAD+ biosynthesis inhibitor. NAD+ is a coenzyme that plays a crucial role in cellular metabolism and energy production. Inhibition of NAD+ biosynthesis has been shown to have therapeutic potential in various diseases such as cancer, diabetes, and neurodegenerative disorders.
Propriétés
IUPAC Name |
2-chloro-N-[(3,4-dichlorophenyl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2O/c14-10-4-3-8(6-11(10)15)7-18-13(19)9-2-1-5-17-12(9)16/h1-6H,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIMBMBKVBSANF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N3-(3,4-dichlorobenzyl)-2-chloronicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

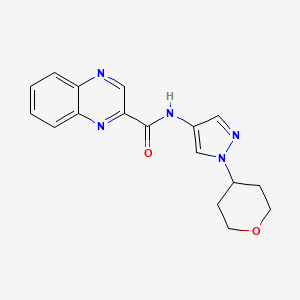

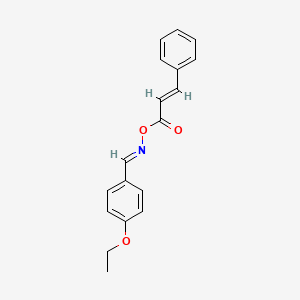
![2-Chloro-N-[1-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethyl]acetamide](/img/structure/B2483117.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-3-tosylpropanamide](/img/structure/B2483118.png)
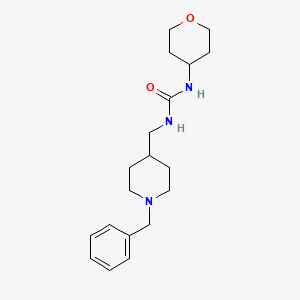

![Ethyl 6-bromo-2-methyl-5-[2-oxo-2-(propan-2-yloxy)ethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2483121.png)
![methyl {[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]thio}acetate](/img/structure/B2483124.png)
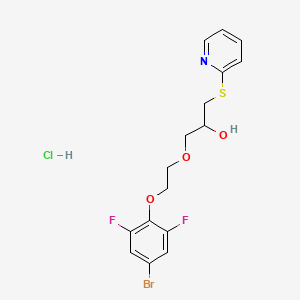
![2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2483127.png)
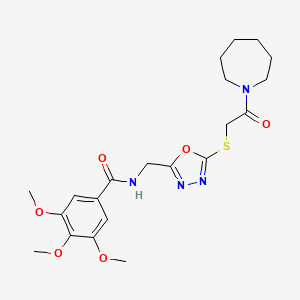

![1-(4-bromophenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2483130.png)